molecular formula C4H3F2NO2 B2375247 3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one CAS No. 1592626-58-8

3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one

Cat. No.: B2375247
CAS No.: 1592626-58-8
M. Wt: 135.07
InChI Key: PUGOHTYVWTWGQH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one (CAS: 685-65-4) is a heterocyclic compound with the molecular formula C₃H₃F₂NO₂ and a molecular weight of 135.07 g/mol . Its structure comprises a five-membered oxazolone ring fused with a difluoromethyl substituent at position 2. The compound’s reactivity is influenced by the electron-withdrawing effects of the difluoromethyl group and the inherent polarity of the oxazolone ring, making it a versatile intermediate in agrochemical and pharmaceutical synthesis.

Properties

IUPAC Name

3-(difluoromethyl)-4H-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F2NO2/c5-4(6)2-1-3(8)9-7-2/h4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGOHTYVWTWGQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NOC1=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one typically involves the introduction of the difluoromethyl group into the oxazolone ring. One common method is the reaction of difluoromethylated precursors with oxazolone intermediates under controlled conditions. For example, the difluoromethylation of heterocycles can be achieved via radical processes, which are facilitated by photoredox catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using efficient and scalable methods. The use of non-precious metal catalysts, such as iron or copper, can be employed to achieve high yields and selectivity in the difluoromethylation process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can convert the oxazolone ring into other functional groups.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated oxazolone derivatives, while substitution reactions can produce a variety of functionalized oxazolones .

Scientific Research Applications

3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with biological targets. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The 4,5-dihydro-1,2-oxazol-5-one scaffold is highly modular. Key structural analogues include:

Compound Substituent Molecular Weight (g/mol) Key Applications
3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one Difluoromethyl (C₃) 135.07 Agrochemical intermediates
3-(2-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-one 2-Methoxyphenyl (C₃) ~205.21 (estimated) Not explicitly stated
3-(4-Methylphenyl)-2,5-dihydro-1,2-oxazol-5-one 4-Methylphenyl (C₃) 189.04 Sirtuin inhibitor synthesis
5-(Acridin-4-yl)-3-phenyl-4,5-dihydro-1,2-oxazole Acridinyl and phenyl (C₅, C₃) Not reported Photophysical studies
4,5-Dihydro-3-methyl-1-(4-chloro-2-fluorophenyl)-4-difluoromethyl-1,2,4-triazol-5-(1H)-one Difluoromethyl and triazole ring 239.49 Herbicide intermediate (e.g., carfentrazone-ethyl)

Key Observations :

  • Substituent Effects : The difluoromethyl group enhances thermal stability and lipophilicity compared to methoxy or methylphenyl substituents, favoring agrochemical applications .
  • Ring Modifications : Replacement of the oxazolone with a triazole ring (as in ) increases molecular complexity and bioactivity, particularly in herbicides.

Physicochemical and Reactivity Comparisons

  • Polarity : The difluoromethyl group increases electrophilicity at the oxazolone carbonyl, enhancing reactivity in nucleophilic substitutions compared to methoxyphenyl analogues .
  • Tautomerism: Unlike 3-aryl derivatives (e.g., ’s imine-enamine tautomerism), the target compound exhibits stable keto-enol equilibrium due to fluorine’s inductive effects .
  • Thermal Stability: Difluoromethyl-substituted oxazolones demonstrate higher decomposition temperatures (>200°C) than non-fluorinated analogues .

Biological Activity

3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological applications. The difluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for various pharmacological investigations.

This compound has the molecular formula C5H6F2N2O and a molecular weight of 135.07 g/mol. Its structure includes an oxazolone ring, which is known for its involvement in various biological activities.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies on fluorinated derivatives have shown promising results against human hepatocellular carcinoma (HepG2) cell lines. These compounds often induce cell cycle arrest and apoptosis through mechanisms involving cyclin-dependent kinases (CDKs) and caspase activation .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
3-Difluoromethyl-4,5-dihydro-1,2-oxazol-5-oneHepG2TBDCDK inhibition
3,3-Difluoro-2,2-dimethyl-1,6-diphenyl-tetrahydropyridin-4-olHepG221.25G0/G1 arrest via CDK7 inhibition
3-(Trifluoromethyl)-4,5-dihydro-1,2-oxazol-5-oneA549TBDApoptosis induction

Antibacterial Activity

The biological activity of this compound extends to antibacterial properties as well. Similar compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the difluoromethyl group is believed to enhance the interaction with bacterial targets .

Table 2: Antibacterial Activity of Related Compounds

Compound NameBacterial Strain TestedMIC (µg/mL)
This compoundMRSATBD
Maesopsin-6-O-glucosideE. coli62.5
Maesopsin-6-O-glucosideE. faecalis78.12

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Cell Cycle Arrest : Similar compounds have been shown to induce G0/G1 phase arrest by inhibiting CDK activity.
  • Apoptosis Induction : Activation of caspase pathways leads to programmed cell death in cancerous cells.
  • Antibacterial Action : The compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

Case Studies

Recent studies highlight the potential of difluoromethylated compounds in treating resistant strains of bacteria and specific cancer types. For example:

  • A study demonstrated that a related difluorinated compound exhibited significant antiproliferative effects on HepG2 cells with an IC50 value of approximately 21.25 µM .

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